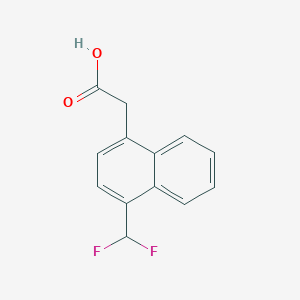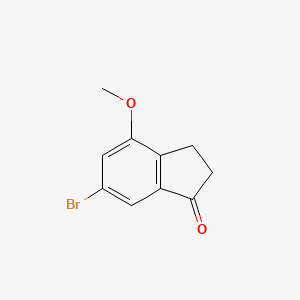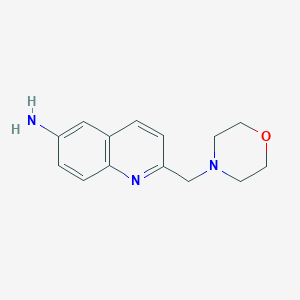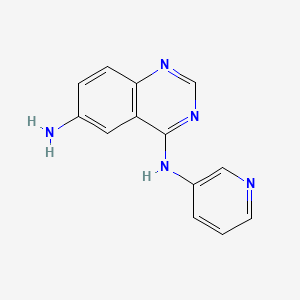
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane is an organosilicon compound with the molecular formula C11H20O2Si2 It is characterized by the presence of two silicon atoms bonded to a phenyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{PhSi(OCH}_3)_3 + 3 \text{HCl} ]
Another method involves the reaction of phenylsilane with dimethoxymethylsilane in the presence of a catalyst such as platinum or palladium. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or alkylated silanes.
Scientific Research Applications
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty polymers and as a component in coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the silicon atoms can form stable bonds with other elements. These interactions enable the compound to exert its effects in different chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Bis(chlorodimethylsilyl)ethane
Uniqueness
1,2-Dimethoxy-1,1,2-trimethyl-2-phenyldisilane is unique due to the presence of both methoxy and phenyl groups, which impart distinct chemical properties. The phenyl group enhances the compound’s stability and reactivity, while the methoxy groups provide sites for further functionalization. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
82281-37-6 |
|---|---|
Molecular Formula |
C11H20O2Si2 |
Molecular Weight |
240.44 g/mol |
IUPAC Name |
methoxy-[methoxy(dimethyl)silyl]-methyl-phenylsilane |
InChI |
InChI=1S/C11H20O2Si2/c1-12-14(3,4)15(5,13-2)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
AEACYJZTEZTIRG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)

![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)
![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)




![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
